

N-Desmethylozapine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Desmethyl Clozapine-d8*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Desmethylozapine-d8, a deuterated analog of the primary active metabolite of clozapine. This document is intended for researchers, scientists, and drug development professionals utilizing N-Desmethylozapine-d8 as an internal standard in pharmacokinetic and pharmacodynamic studies and other research applications.

Introduction

N-Desmethylozapine (NDMC), also known as norclozapine, is the major and pharmacologically active metabolite of the atypical antipsychotic drug clozapine.^{[1][2]} Clozapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, through N-demethylation to form NDMC.^{[2][3]} NDMC itself exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, an agonist at muscarinic M1 receptors, and an antagonist at serotonin 5-HT_{2C} receptors.^{[4][5]} Its activity at these receptors may contribute to both the therapeutic efficacy and side effects of clozapine treatment.^[6]

N-Desmethylozapine-d8 is a stable isotope-labeled version of NDMC, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.^[4] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of NDMC in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).^{[7][8]} Its use

ensures accurate and precise quantification by correcting for variations in sample preparation and instrument response.^[9]

Physicochemical Properties

The chemical and physical properties of N-Desmethylozapine-d8 are summarized in the table below.

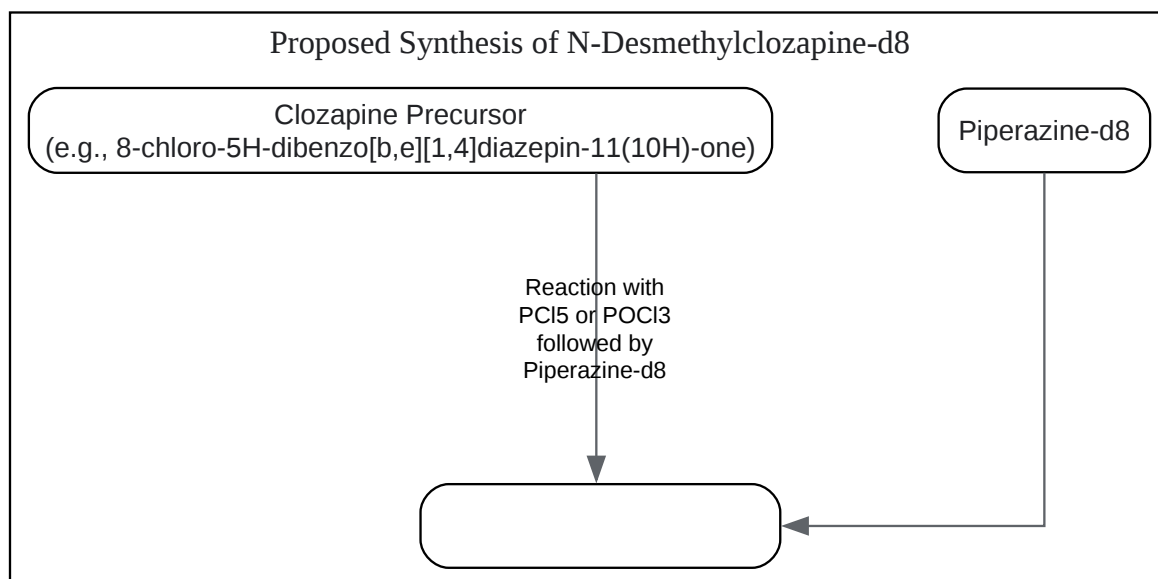
Property	Value	Reference(s)
Chemical Name	8-chloro-11-(piperazin-1-yl)-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][2,6]diazepine	[4][5]
Synonyms	Norclozapine-d8	[5]
CAS Number	1189888-77-4	[4]
Molecular Formula	C ₁₇ H ₉ D ₈ ClN ₄	[4][5]
Molecular Weight	320.9 g/mol	[4][5]
Appearance	Solid	[5]
Purity	≥99% deuterated forms (d ₁ -d ₈)	[5]
Solubility	DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml	[5]

Synthesis

While specific, detailed synthesis protocols for N-Desmethylozapine-d8 are not readily available in the public domain, a plausible synthetic route can be proposed based on the known synthesis of N-desmethylozapine and general methods for deuterating piperazine rings.

A common method for the synthesis of N-desmethylozapine involves the reaction of a clozapine precursor with a demethylating agent. To introduce the deuterium atoms onto the

piperazine ring, a deuterated piperazine starting material would be required. The synthesis could proceed as follows:



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A plausible synthetic route for N-Desmethylozapine-d8.

Alternatively, deuteration could be achieved by reducing a suitable imide precursor of the piperazine ring with a deuterium source like lithium aluminum deuteride (LiAlD_4), a method that has been successfully used for labeling other piperazine-containing pharmaceuticals.

Analytical Methodologies

N-Desmethylozapine-d8 is primarily used as an internal standard for the quantification of N-desmethylozapine in biological samples. The following sections detail common analytical techniques and sample preparation methods.

Sample Preparation

The choice of sample preparation technique depends on the analytical method, the biological matrix, and the desired level of cleanliness.

4.1.1. Protein Precipitation

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

Protocol:

- To 100 μ L of plasma or serum, add 300 μ L of cold acetonitrile.
- Add the internal standard, N-Desmethylozapine-d8, at a known concentration.
- Vortex the mixture vigorously for 1 minute to precipitate the proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for analysis.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

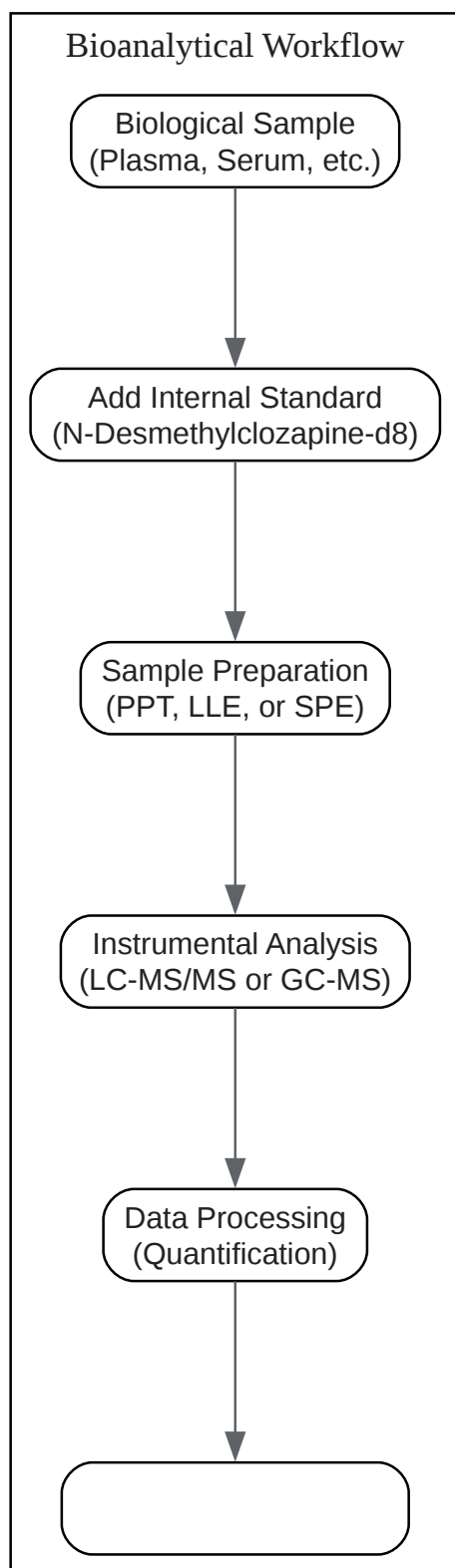
- To 0.5 mL of plasma, add the internal standard, N-Desmethylozapine-d8.
- Add a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
- Vortex for an extended period to ensure efficient extraction.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.

4.1.3. Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and can be used to concentrate the analyte.

Protocol:

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the plasma sample (pre-treated and with internal standard added) onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute N-desmethylozapine and N-Desmethylozapine-d8 with a strong organic solvent (e.g., methanol).
- Evaporate the eluate and reconstitute for analysis.



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A typical bioanalytical workflow for the quantification of N-desmethylozapine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and preferred method for the quantification of N-desmethylozapine due to its high sensitivity and selectivity.

Parameter	Typical Conditions	Reference(s)
Chromatographic Column	C18 reversed-phase column	[10]
Mobile Phase	A gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium formate)	
Flow Rate	0.2 - 0.5 mL/min	
Ionization Mode	Positive Electrospray Ionization (ESI+)	[10]
Mass Spectrometer	Triple Quadrupole	[10]
Scan Type	Multiple Reaction Monitoring (MRM)	

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)	Reference(s)
N-Desmethyloclozapine	313	192, 270	[10]
N-Desmethyloclozapine-d8	321	192, 270	
Clozapine (for simultaneous analysis)	327	270, 192, 296	[10]
Clozapine-d4 (Internal Standard)	331	272	

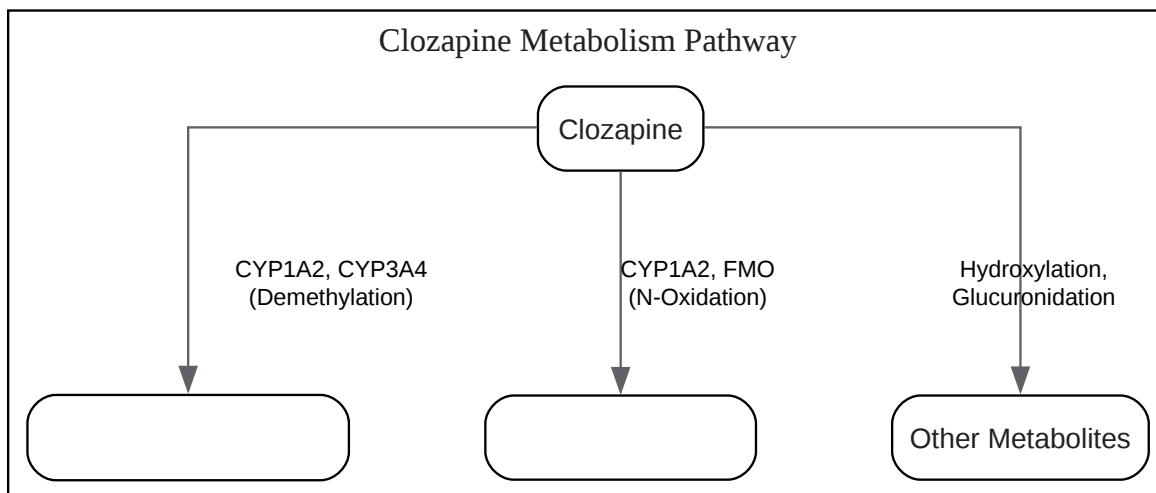
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of N-desmethyloclozapine, although it often requires derivatization to improve the volatility and thermal stability of the analyte.

Parameter	Typical Conditions	Reference(s)
Derivatization Agent	Pentafluoropropionic anhydride (PFPA) or a silylating agent like BSTFA	
Chromatographic Column	DB-1 or HP-5MS capillary column	
Carrier Gas	Helium	
Ionization Mode	Electron Impact (EI)	

Metabolism and Pharmacokinetics

Clozapine is extensively metabolized in the liver, primarily by CYP1A2 and CYP3A4, to form N-desmethyloclozapine (NDMC) and clozapine N-oxide.[2][3] NDMC is a pharmacologically active metabolite and its plasma concentrations can be comparable to or even exceed those of the parent drug.



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The major metabolic pathways of clozapine.

Pharmacokinetic Parameters of N-Desmethylozapine in Humans:

Parameter	Value	Reference(s)
Time to Peak Plasma Concentration (t _{max})	~2.5 hours (for clozapine)	[4]
Apparent Volume of Distribution (Vd/F)	624 L (for norclozapine)	
Clearance (CL/F)	30.3 L/h (for clozapine), 46.3 L/h (for norclozapine)	
Elimination Half-life (t _{1/2})	12-16 hours	
Plasma Protein Binding	~95% (for clozapine)	[4]

Pharmacology and Receptor Binding

N-desmethylozapine has a distinct pharmacological profile that differs from clozapine. It is a partial agonist at dopamine D₂/D₃ receptors, a potent and efficacious agonist at muscarinic M₁

receptors, and an antagonist at several serotonin receptors.[4]

Receptor Binding Affinities (K_i, nM) of N-Desmethylozapine:

Receptor	K _i (nM)	Reference(s)
Muscarinic M1	55 (IC ₅₀)	
Muscarinic M2	3300 (IC ₅₀)	
Muscarinic M3	~100-200 (IC ₅₀)	
Muscarinic M4	~100-200 (IC ₅₀)	
Muscarinic M5	~100-200 (IC ₅₀)	
Dopamine D2	Comparable to clozapine	[5]
Serotonin 5-HT1A	Partial agonist	
Serotonin 5-HT2A	Antagonist	
Serotonin 5-HT2C	7.1 (IC ₅₀ , rat)	[5]
δ-opioid	Agonist	[9]

Conclusion

N-Desmethylozapine-d8 is an indispensable tool for researchers studying the pharmacokinetics and pharmacodynamics of clozapine and its primary active metabolite, N-desmethylozapine. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data. This technical guide provides a foundational understanding of the properties, synthesis, analysis, and pharmacological context of N-Desmethylozapine-d8 to support its effective use in research and drug development.

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